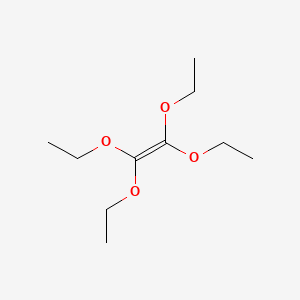

Tetraethoxyethene

Description

Structure

3D Structure

Properties

CAS No. |

40923-93-1 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1,1,2,2-tetraethoxyethene |

InChI |

InChI=1S/C10H20O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h5-8H2,1-4H3 |

InChI Key |

WQNVSQDMXNPYNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C(OCC)OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Tetraethoxyethene

Esterification-Based Synthetic Routes for TetraethoxyetheneCurrent time information in Bangalore, IN.

While direct esterification—the reaction of a carboxylic acid and an alcohol—is not a primary route to tetraethoxyethene, related processes that synthesize orthoester precursors are highly relevant. Orthoesters, such as triethyl orthoformate, can serve as precursors to the diethoxycarbene intermediate required for this compound synthesis. thieme-connect.de

CHCl₃ + 3 Na + 3 EtOH → HC(OEt)₃ + 1.5 H₂ + 3 NaCl wikipedia.orgatamanchemicals.com

Another synthetic pathway to orthoesters involves a two-step process starting from ethyl formate (B1220265) and sodium ethoxide to generate diethoxy sodium methoxide. This intermediate subsequently reacts with an alkylating agent like chloroethane (B1197429) to produce triethyl orthoformate. google.com The generation of diethoxycarbene from the resulting orthoester provides an indirect but viable route to this compound rooted in ester-related chemistry. thieme-connect.de

Alkylation-Based Approaches to this compound SynthesisCurrent time information in Bangalore, IN.

Alkylation reactions, which involve the transfer of an alkyl group, represent a foundational strategy for constructing the this compound molecule. These methods typically rely on the nucleophilic substitution of halogen atoms on a two-carbon scaffold with ethoxide ions. This process combines alkylation (formation of a C-O bond) with elimination (dehydrohalogenation to form the C=C double bond).

A common strategy is the dehydrohalogenation of α-alkoxy carboxylic acid chlorides using a tertiary amine base. thieme-connect.de This method generates an oxygen-substituted ketene (B1206846) intermediate which can then be further elaborated. More directly, this compound can be synthesized from precursors such as polychlorinated ethanes or ethenes. The reaction of a suitable precursor with a strong base like sodium ethoxide leads to a sequence of substitution and elimination reactions to yield the final product. The use of polymer-bound bases has also been explored to simplify the removal of byproducts. thieme-connect.de

Photochemical Synthesis Pathways for TetraethoxyetheneCurrent time information in Bangalore, IN.

Photochemical methods offer alternative, energy-efficient pathways for generating the reactive intermediates necessary for this compound synthesis. These routes typically operate under mild conditions and can provide access to unique reactivity. rsc.org

One major photochemical strategy involves the generation of diethoxycarbene from a suitable precursor, followed by its dimerization. libretexts.org Carbenes can be generated photolytically from diazoalkanes or diazirines. libretexts.org The high strain of the three-membered ring in diazirines facilitates easy photoexcitation and cleavage to the corresponding carbene. libretexts.org While a specific report on diethoxydiazirine photolysis to this compound is not prominent, the principle is a well-established method for carbene generation.

Another relevant photochemical process is the [2+2] cycloaddition. In some contexts, photochemical reactions can trigger cycloreversion events that could potentially lead to the formation of this compound from a larger ring system. Furthermore, photochemical methods can be used to generate radicals from alkyl electrophiles using a nucleophilic organic catalyst, which represents another modern approach to forming reactive intermediates that could potentially be adapted for this synthesis. nih.gov

Carbene-Mediated Synthesis Concepts and Intermediates in Tetraalkoxyethene Formatione-bookshelf.de

The dimerization of dialkoxycarbenes is one of the most direct and frequently explored routes for the synthesis of tetraalkoxyethenes. libretexts.orgwikipedia.org This reaction involves the generation of a diethoxycarbene intermediate, which subsequently reacts with another carbene molecule to form the C=C double bond of this compound. e-bookshelf.dewikipedia.org This dimerization is a specific example of the Wanzlick equilibrium, which describes the reversible reaction between a persistent carbene and its corresponding alkene dimer. libretexts.orgwikipedia.org

The critical aspect of this methodology is the effective generation of the diethoxycarbene intermediate. Several precursors and methods have been developed for this purpose:

From Orthoesters : As mentioned previously, allylation of ethyl orthoformate is believed to proceed through a diethoxycarbene intermediate, suggesting that orthoesters can be effective carbene sources under the right conditions. thieme-connect.de

From Haloforms and Alkoxides : The reaction of chloroform (B151607) with sodium ethoxide is a classic method for producing triethyl orthoformate, but under certain conditions, it can be directed toward carbene generation. wikipedia.orgorgsyn.org

From Diazo Compounds : The decomposition of diazo compounds, often catalyzed by transition metals like rhodium or copper, is a standard method for generating carbenes for subsequent reactions, including dimerization. wikipedia.org

From gem-Dihalides : The treatment of gem-dihalides with organolithium reagents can produce metallocarbenes (carbenoids) that yield the expected dimerized products. libretexts.org

The dimerization can be influenced by catalysts. For instance, ruthenium and rhodium catalysts have been shown to be effective in promoting the dimerization of α-carbonyl diazo compounds to form substituted alkenes. wikipedia.org

Table 1: Comparison of Precursors for Diethoxycarbene Generation

| Precursor Type | Generation Method | Catalyst/Reagent | Key Features |

| Orthoesters | Thermal or Catalytic Decomposition | Heat or Lewis/Brønsted Acid | Indirect route; precursor is readily available. thieme-connect.dewikipedia.org |

| Diazo Compounds | Photolysis, Thermolysis, or Catalysis | Light, Heat, or Transition Metals (Rh, Cu) | Common and versatile method for carbene generation. libretexts.orgwikipedia.org |

| gem-Dihalides | Elimination | Organolithium Reagents | Forms a carbenoid intermediate. libretexts.org |

| α-Haloesters | Reduction/Elimination | Sodium Metal | A classic method involving reduction and elimination. |

Optimization Strategies for this compound Synthetic Yields and Purity

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and ensure high purity of the final product. The strategies employed depend heavily on the chosen synthetic route.

For carbene-mediated syntheses , a primary challenge is that carbene dimerization is often an unwanted side reaction. wikipedia.org Therefore, reaction conditions must be fine-tuned to favor dimerization over other potential pathways like C-H insertion or cyclopropanation. libretexts.org

Catalyst Selection : For syntheses involving diazo precursors, the choice of catalyst (e.g., rhodium vs. ruthenium complexes) can significantly influence the stereoselectivity and yield of the dimerization. wikipedia.org

Precursor Concentration : Controlling the concentration of the carbene precursor can affect the rate of dimerization relative to side reactions.

For alkylation/dehydrohalogenation routes , optimization focuses on several factors:

Base and Solvent : The choice of base (e.g., sodium ethoxide, triethylamine) and solvent (e.g., ethanol (B145695), dichloromethane) is critical. thieme-connect.de The use of a polymer-supported base can simplify purification by allowing for easy filtration of the byproduct salts. thieme-connect.de

Temperature Control : These reactions are often temperature-sensitive. Maintaining an optimal temperature is necessary to control the reaction rate and prevent decomposition of the product.

Phase-Transfer Catalysis : In systems with multiple phases, such as those using solid sodium hydroxide (B78521) with an organic solvent, a phase-transfer catalyst can significantly improve reaction efficiency. google.comgoogle.com

Purification is a critical final step. Due to its nature as a volatile liquid, fractional distillation, often under reduced pressure, is the standard method for obtaining high-purity this compound. orgsyn.org Rigorous purification is essential as impurities can affect the performance of this compound in subsequent high-precision reactions like cycloadditions.

Table 2: General Optimization Strategies in this compound Synthesis

| Parameter | Strategy | Rationale |

| Temperature | Precise control (heating or cooling) | Affects reaction kinetics, selectivity between desired product and byproducts, and stability of intermediates/products. acs.org |

| Catalyst | Screening of catalysts (e.g., transition metals, phase-transfer catalysts) | Improves reaction rate and selectivity; enables milder reaction conditions. google.comwikipedia.org |

| Reagents | Control of stoichiometry; use of high-purity starting materials | Ensures complete conversion and minimizes side reactions stemming from impurities. |

| Solvent | Selection of appropriate solvent (e.g., polar aprotic, non-polar) | Influences solubility of reagents and stability of intermediates; can affect reaction pathway. acs.org |

| Purification | Fractional distillation under reduced pressure; use of scavengers/solid-supported reagents | Removes volatile and non-volatile impurities and byproducts, leading to a high-purity final product. thieme-connect.deorgsyn.org |

Reactivity and Mechanistic Investigations of Tetraethoxyethene

Reactions of the Electron-Rich Ethylene Double Bond

The high electron density of the double bond in tetraethoxyethene makes it highly susceptible to attack by electrophiles and participation in various chemical transformations.

Ozonolysis Reactions and Detailed Mechanistic Pathways

The reaction of this compound with ozone is complex and does not follow the conventional Criegee mechanism exclusively. researchgate.netorganic-chemistry.org Instead, it involves a combination of pathways, including the formation of carbonyl compounds, the generation of singlet oxygen, and radical chain reactions. researchgate.netcdnsciencepub.com

While direct evidence for the formation of a primary ozonide (molozonide) is lacking, the ozonolysis of electron-rich alkenes like this compound is proposed to proceed through intermediates that lead to the formation of carbonyl compounds. researchgate.netorganic-chemistry.org The generally accepted Criegee mechanism involves the 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide, which then decomposes to a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. organic-chemistry.orgresearchgate.net These intermediates are highly reactive and can undergo further reactions. organic-chemistry.orgrsc.org In the case of tetramethoxyethene, a related compound, ozonolysis yields products like dimethyl carbonate and methyl trimethoxyacetate, suggesting the formation and subsequent rearrangement of complex intermediates. researchgate.net

The stabilized Criegee intermediates are key reactive species in atmospheric chemistry and can be formed from the ozonolysis of various unsaturated hydrocarbons. researchgate.netnih.gov Their reactions play a significant role in atmospheric oxidation cycles. rsc.org

A notable feature of the ozonolysis of this compound and its analogs is the production of singlet oxygen. researchgate.net Singlet oxygen (¹O₂) is an electronically excited state of molecular oxygen that is a potent oxidizing agent. photobiology.comfrontiersin.org Its generation in these reactions can be inferred from the formation of products that are characteristic of singlet oxygen reactions. researchgate.net For instance, singlet oxygen can be trapped with specific reagents like 2,5-dimethylfuran. researchgate.net The singlet oxygen produced can then react with another molecule of the starting alkene. researchgate.net

The quantum yield of singlet oxygen generation is a critical parameter for photosensitizing agents, representing the number of singlet oxygen molecules formed per absorbed photon. photobiology.comnih.goviaea.org

These radical chain reactions, also known as autoxidation, can lead to the formation of highly oxidized multifunctional compounds. copernicus.org

Singlet Oxygen Generation and Subsequent Reactivity

Oxidative Transformations Catalyzed by Transition Metal Complexes (e.g., Rhodium(I), Iridium(I))

Transition metal complexes, particularly those of rhodium(I) and iridium(I), are known to catalyze a variety of organic transformations, including oxidations. rsc.orge-bookshelf.dersc.org These low-valent metal centers are highly reactive and can activate substrates for subsequent reactions. csic.es For instance, rhodium and iridium complexes have been developed for catalytic activities in reactions like hydroamination and hydrogenation. rsc.orgrsc.org While specific studies on the direct oxidative transformation of this compound catalyzed by these complexes are not detailed in the provided search results, the general reactivity of these metal centers suggests their potential to catalyze the oxidation of electron-rich alkenes. Rhodium and iridium complexes with specific ligands can be tailored to be effective catalysts for various reactions. rsc.orgchemrxiv.org

| Catalyst Type | Potential Application |

| Rhodium(I) complexes | Catalytic oxidation, hydroamination |

| Iridium(I) complexes | Catalytic oxidation, hydrogenation |

Cycloaddition Chemistry of this compound

Cycloaddition reactions are fundamental processes in organic synthesis where two or more unsaturated molecules combine to form a cyclic product. numberanalytics.comlibretexts.org These reactions are classified based on the number of π-electrons involved from each component. numberanalytics.com

This compound, being an electron-rich alkene, is a good candidate for participating in cycloaddition reactions. One of the most common types is the [2+2] cycloaddition, which can be used to form cyclobutane (B1203170) derivatives. libretexts.orgthieme-connect.de For example, the [2+2] cycloaddition of this compound with ketene (B1206846) can be a key step in the synthesis of complex molecules. researchgate.net

Another important class of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene and a dienophile. libretexts.orgkharagpurcollege.ac.in While this compound itself is not a diene, it can act as a potent dienophile due to its electron-rich nature.

1,3-dipolar cycloadditions represent another class of these reactions, involving a 1,3-dipole and a dipolarophile. uchicago.edu The electron-rich double bond of this compound would make it a reactive dipolarophile in such reactions.

| Cycloaddition Type | Reactants | Product |

| [2+2] Cycloaddition | Two alkene molecules | Cyclobutane ring |

| [4+2] Cycloaddition (Diels-Alder) | Diene and a dienophile | Cyclohexene ring |

| [3+2] Dipolar Cycloaddition | 1,3-dipole and a dipolarophile | Five-membered ring |

Thermal [2+2] Cycloadditions with Electron-Deficient Olefins

This compound readily undergoes thermal [2+2] cycloaddition reactions with a variety of electron-deficient olefins. These reactions typically proceed to form cyclobutane derivatives in high yields. The reactivity of the electrophilic olefin is a key factor in these cycloadditions. For instance, olefins with only a single electron-withdrawing group, such as -NO₂, -CN, -CHO, or -COOR, generally exhibit low reactivity towards this compound. However, the presence of two electron-withdrawing groups significantly enhances the reactivity.

A notable example is the reaction of this compound with β-cyanostyrene derivatives, where a second electron-withdrawing substituent influences the reaction conditions required for maximum yield. The reactivity of these electron-poor olefins was found to decrease in the order of the second substituent being CN > SO₂C₆H₅ > COOC₂H₅ > CONH₂.

The reaction of this compound with various 1,1-dicyanoethenes has also been studied, demonstrating the formation of the corresponding cyclobutane derivatives. The reaction conditions and yields for these cycloadditions are summarized in the table below.

Table 1: Thermal [2+2] Cycloaddition of this compound with Substituted 1,1-Dicyanoethenes

| R¹ | R² | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| H | C₆H₅ | 0.5 | 20 | 95 |

| H | p-Cl-C₆H₄ | 0.5 | 20 | 92 |

| H | p-CH₃O-C₆H₄ | 1 | 20 | 90 |

| C₆H₅ | C₆H₅ | 24 | 80 | 85 |

Data sourced from P.H.J. Ooms, Thermal Cycloadditions of Tetraalkoxyethenes.

It is important to note that when the electron-deficient olefin contains certain acyl residues, [4+2] cycloaddition products, specifically 5,5,6,6-tetra-alkoxy-dihydropyrans, are formed instead of the [2+2] cycloadducts.

Formation and Hydrolysis of Cyclobutanone (B123998) Derivatives (e.g., Tetraethoxycyclobutanone)

The [2+2] cycloaddition of this compound with ketenes leads to the formation of tetraalkoxycyclobutanone derivatives. A specific instance involves the reaction with ketene itself, which yields 2,2,3,3-tetraethoxycyclobutanone. This cycloadduct can subsequently be hydrolyzed. For example, the hydrolysis of the related tetraethoxycyclobutanone adduct formed from ketene and this compound yields 3-hydroxycyclobut-3-ene-1,2-dione.

The formation of cyclobutane derivatives is a general outcome of the reaction between tetraalkoxyethenes and various electron-poor olefins, as detailed in the preceding section. The stability of these cyclobutane adducts can be influenced by factors such as the substituents on the ring and the presence of protic solvents.

Mechanistic Pathways Involving Dipolar Intermediates in Cycloadditions

The mechanism of the thermal [2+2] cycloaddition between tetraalkoxyethenes and electron-deficient olefins is generally considered to be a two-step process that proceeds through a dipolar intermediate. Several pieces of evidence support this mechanistic pathway, including strong solvent effects, large activation volumes, and the influence of substituents on the reaction rate.

The proposed mechanism involves the initial nucleophilic attack of the electron-rich this compound on the electron-deficient olefin to form a zwitterionic or dipolar intermediate. This intermediate can then undergo ring closure to form the final cyclobutane product. Both steps in this cycloaddition are considered to be reversible.

Further evidence for the existence of this dipolar intermediate comes from trapping experiments. The intermediate can be trapped during the cycloaddition reaction or by dissolving the cyclobutane product in the presence of nitriles, Schiff bases, aldehydes, ketones, or alcohols.

Analysis of Nucleophilic Reactivity Arising from High Electron Density

The pronounced nucleophilic character of this compound is a direct consequence of its high π-electron density, which is enhanced by the presence of four electron-releasing ethoxy groups at the olefinic carbons. This high electron density can be represented by canonical forms that place a negative charge on the carbon atoms of the double bond.

This inherent nucleophilicity drives its reactions with a wide range of electrophiles. As discussed previously, this compound readily reacts with electron-deficient olefins. The nucleophilic nature of this compound is so pronounced that it can react with compounds that are typically not considered highly electrophilic under thermal conditions. For instance, it can participate in cycloadditions with certain electron-deficient carbonyl compounds to form oxetanes under thermal conditions, a reaction that often requires photochemical activation for other olefins. The rate of nucleophilic addition to carbonyl groups is generally increased by electron-donating groups on the nucleophile. masterorganicchemistry.com

Comparative Reactivity Studies with Structurally Related Alkoxyethene Analogs

Comparative studies of this compound and its structural analogs, such as tetramethoxyethene and other ketene acetals, provide valuable insights into the influence of the alkoxy substituents on reactivity. In reactions with β-cyanostyrene derivatives, both tetramethoxyethene and this compound form cyclobutane derivatives in high yields, with the reaction conditions being very similar, indicating comparable reactivity in this specific context.

However, differences in reactivity can be observed in other systems. For example, in reactions with 1,2-diketones, tetramethoxyethene can yield [4+2] cycloaddition products (dihydrodioxins), whereas 1,1-dimethoxypropene, a less electron-rich ketene acetal, exclusively forms [2+2] cycloadducts (oxetanes). researchgate.net This difference in reaction pathway is attributed to the lower π-bond energy of tetramethoxyethene. researchgate.net

A kinetic study comparing the cycloaddition of various tetraalkoxyethenes and ketene acetals with 1,1-dicyanoethenes further highlights these reactivity differences. The reactivity of tetraalkoxyethenes is generally greater than that of simpler ketene acetals, underscoring the effect of the increased number of electron-donating alkoxy groups. Research has also shown that in ozonolysis reactions, this compound and 2,3-dimethyl-2-butene (B165504) exhibit similar reactivities toward singlet oxygen. cdnsciencepub.com

Theoretical and Computational Studies of Tetraethoxyethene

Quantum Chemical Analysis of Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) and other ab initio approaches are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and orbital energies. wikipedia.orgyoutube.com

For tetraethoxyethene, the electronic structure is dominated by the central carbon-carbon double bond, which is significantly influenced by the four electron-donating ethoxy groups. The lone pairs on the oxygen atoms engage in resonance with the π-system of the double bond, increasing its electron density and making it highly nucleophilic.

A quantitative understanding of the electron distribution is achieved through various population analysis schemes. uni-muenchen.de These methods partition the total electron density among the atoms in the molecule, resulting in partial atomic charges. uni-muenchen.destackexchange.com Common methods include Mulliken population analysis, Natural Population Analysis (NPA), and Bader's Quantum Theory of Atoms in Molecules (AIM). uni-muenchen.destackexchange.com While the absolute values of partial charges can differ between methods, the trends are generally consistent and provide insight into the electrostatic nature of the molecule. uni-muenchen.de

| Atom | Mulliken Charge (e) | NPA Charge (e) | Bader Charge (e) |

|---|---|---|---|

| C (olefinic) | +0.15 | +0.10 | +0.20 |

| O (ethoxy) | -0.45 | -0.55 | -0.60 |

| C (ethyl, CH2) | -0.10 | -0.12 | -0.08 |

| C (ethyl, CH3) | -0.20 | -0.25 | -0.22 |

| H (ethyl) | +0.12 | +0.14 | +0.11 |

Another critical aspect of electronic structure analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com In this compound, the electron-donating character of the ethoxy groups leads to a high-energy HOMO, signifying its strong nucleophilic and electron-rich nature, making it highly reactive toward electrophiles.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nextmol.comrsc.org By mapping the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products, known as the intrinsic reaction coordinate (IRC). smu.eduresearchgate.net

A well-documented reaction of this compound is its [2+2] cycloaddition with ketene (B1206846) to form a tetraethoxycyclobutanone. thieme-connect.de Computational modeling can explore the energetics of this reaction, determining whether it proceeds through a concerted mechanism (one step) or a stepwise mechanism involving an intermediate. This involves locating all stationary points on the PES, including reactants, products, intermediates, and, crucially, transition states. gatech.edu

A transition state (TS) represents the maximum energy point along the reaction coordinate and is characterized as a first-order saddle point on the PES. researchgate.net This means it is an energy minimum in all directions except for one, which corresponds to the motion leading from reactants to products. researchgate.net Locating the precise geometry of the TS is a primary goal of reaction modeling. sparkle.pro.br Computational software can optimize the TS structure and a subsequent frequency calculation confirms its identity by the presence of a single imaginary frequency. gatech.edu The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. researchgate.net

| Parameter | Reactants | Transition State (TS) | Product |

|---|---|---|---|

| C1=C2 (ethene) Bond Length | 1.36 | 1.45 | 1.55 |

| C3=C4 (ketene) Bond Length | 1.31 | 1.38 | 1.53 |

| C2-C3 Forming Bond Length | >3.0 | 2.10 | 1.54 |

| C1-C4 Forming Bond Length | >3.0 | 2.15 | 1.54 |

| Activation Energy (kcal/mol) | 15.5 |

Validation of Proposed Mechanisms through Advanced Computational Chemistry

Confidence in computationally predicted reaction mechanisms is established through rigorous validation. caltech.edu A primary method of validation involves comparing computational results with available experimental data. caltech.edunumberanalytics.com For instance, the calculated activation energy can be compared with the experimentally determined activation energy from kinetic studies.

Furthermore, validation is achieved by employing a hierarchy of computational methods. kuleuven.be While DFT is a common and efficient method, its accuracy can be checked against more sophisticated and computationally demanding ab initio techniques. youtube.comkuleuven.be These advanced methods include Møller-Plesset perturbation theory (e.g., MP2, MP4) and coupled-cluster theory (e.g., CCSD, CCSD(T)). kuleuven.be These approaches provide a more accurate treatment of electron correlation, a factor that can be critical for determining precise reaction energetics. wikipedia.org If the results from different levels of theory are consistent, it lends strong support to the reliability of the computational model. numberanalytics.com The convergence of results from various computational approaches, coupled with agreement with experimental findings, provides a robust and validated understanding of the reaction mechanism. caltech.edunih.gov

| Computational Method | Calculated Ea (kcal/mol) | Relative Computational Cost |

|---|---|---|

| DFT (B3LYP/6-31G*) | 15.5 | Low |

| MP2/cc-pVTZ | 14.9 | Medium |

| CCSD(T)/cc-pVTZ | 14.7 | High |

Applications of Tetraethoxyethene in Advanced Organic Synthesis

Utilization as a Key Building Block for Diverse Organic Molecular Architectures

Tetraethoxyethene serves as a key C2-building block for the synthesis of a variety of organic structures, most notably four-membered rings and their derivatives, which are themselves versatile intermediates in organic synthesis. Its high reactivity towards electrophilic species allows for the construction of complex scaffolds.

One of the primary applications of this compound is in [2+2] cycloaddition reactions with ketenes. These reactions provide a direct route to highly functionalized cyclobutanones. For instance, the reaction of this compound with in situ generated ketenes from acyl chlorides and a base leads to the formation of tetraalkoxycyclobutanone derivatives. These cycloadducts can then be hydrolyzed to yield valuable cyclobutenediones nih.govresearchgate.netpku.edu.cnpdf-archive.com. This methodology has been instrumental in the synthesis of precursors for more complex molecules nih.govresearchgate.net.

Beyond cyclobutanones, this compound has been employed in the synthesis of other heterocyclic systems. For example, its reaction with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyran derivatives ru.nl. These reactions expand the utility of this compound as a building block for six-membered heterocyclic rings, which are prevalent in many natural products and biologically active compounds nih.govbeilstein-journals.org. The ability to construct such diverse architectures underscores the importance of this compound in a chemist's synthetic arsenal.

The table below summarizes key cycloaddition reactions involving this compound for the synthesis of different molecular architectures.

| Reactant 1 | Reactant 2 (and generation method) | Product Type | Reference(s) |

| This compound | p-Nitrophenylacetyl chloride & triethylamine (B128534) | Cyclobutanone (B123998) derivative | nih.govresearchgate.net |

| This compound | α,β-Unsaturated carbonyl compounds | Dihydropyran derivative | ru.nl |

| This compound | Dicyanoethenes | Cyclobutane (B1203170) derivative | ru.nl |

Precursor in the Synthesis of Specialized Organic Compounds

The utility of this compound extends to its role as a precursor for specialized and functional organic compounds, with a notable application in the synthesis of squaraine dyes.

This compound is a key starting material in an efficient synthetic route to 1-(p-dimethylaminophenyl)-2-hydroxycyclobutene-3,4-dione, a crucial precursor for photoconductive symmetrical and unsymmetrical squaraines nih.govresearchgate.net. The synthesis commences with a [2+2] cycloaddition between this compound and a ketene (B1206846), such as p-nitrophenyl ketene, generated in situ from the corresponding acyl chloride and triethylamine nih.govresearchgate.net.

A study reported the hydrolysis of the initial cycloadduct to give 1-(p-nitrophenyl)-2-hydroxycyclobutene-3,4-dione in a 51% yield nih.gov. This demonstrates the practical utility of this compound in accessing significant quantities of squaraine precursors.

The general reaction scheme is depicted below: Step 1: [2+2] Cycloaddition this compound + p-Nitrophenyl ketene → Tetraethoxy-p-nitrophenyl-cyclobutanone

Step 2: Hydrolysis Tetraethoxy-p-nitrophenyl-cyclobutanone → 1-(p-Nitrophenyl)-2-hydroxycyclobutene-3,4-dione

Step 3: Reductive Alkylation 1-(p-Nitrophenyl)-2-hydroxycyclobutene-3,4-dione → 1-(p-Dimethylaminophenyl)-2-hydroxycyclobutene-3,4-dione

This precursor is then condensed with anilines to produce the final squaraine dyes nih.gov.

Role as a Model Compound for Fundamental Mechanistic Research in Organic Chemistry

The distinct reactivity of this compound also makes it a valuable model compound for investigating the mechanisms of fundamental organic reactions, particularly cycloadditions. The electron-rich nature of its double bond influences the pathway of these reactions, providing insights into the nature of the transition states and intermediates involved.

Studies on the thermal cycloadditions of tetraalkoxyethenes, including this compound, with electron-deficient olefins like 1,1-dicyanoethenes have been conducted to elucidate the reaction mechanism ru.nl. These investigations often point towards a two-step mechanism involving a dipolar, or zwitterionic, intermediate ru.nl. The formation of this intermediate is supported by several lines of evidence, including strong solvent effects and large activation volumes and entropies observed in these reactions ru.nl.

Furthermore, trapping experiments have been employed to provide evidence for the existence of these transient dipolar intermediates. In some cycloaddition reactions of electron-rich olefins, the proposed dipolar intermediate can be intercepted by protic solvents like alcohols ru.nl. While direct trapping of the intermediate in reactions of tetraalkoxyethenes with dicyanoethenes has proven challenging, the dissolution of the resulting cyclobutane product in certain solvents can lead to products indicative of a reversible formation of the dipolar species ru.nl.

Kinetic studies of these cycloaddition reactions have also been performed to quantify the influence of substituents on the reaction rate, further refining the understanding of the electronic demands of the transition state ru.nl. These mechanistic investigations are crucial for predicting the outcomes of new reactions and for the rational design of new synthetic methodologies.

Emerging Research Areas and Future Directions for Tetraethoxyethene

Exploration of Uncharted Reactivity Profiles and Novel Transformations

The inherent electron-rich nature of the double bond in tetraethoxyethene makes it a fascinating subject for exploring novel chemical transformations. Researchers are particularly interested in its behavior in cycloaddition reactions, which are powerful tools for the construction of complex cyclic molecules.

One of the most notable areas of investigation is the [2+2] cycloaddition reaction . ru.nlthieme-connect.de Unlike many simple alkenes, this compound readily participates in these reactions with a variety of electron-deficient partners. A significant example is its reaction with ketene (B1206846), which proceeds at a relatively low temperature (0 to 5°C) to form the corresponding tetraethoxycyclobutanone. thieme-connect.de This reactivity is in stark contrast to less activated alkenes, which often require more stringent conditions for similar transformations. thieme-connect.de The resulting cyclobutanone (B123998) can be further hydrolyzed to yield valuable building blocks like 3-hydroxycyclobut-3-ene-1,2-dione. thieme-connect.de

The reactivity of this compound in these cycloadditions is influenced by the nature of the reacting partner. Studies have shown that the reaction times and temperatures required for maximum yields vary depending on the electron-withdrawing strength of the substituents on the other olefin. ru.nl

Beyond cycloadditions, the ozonolysis of this compound presents another intriguing reactivity profile. Research has indicated that the ozonolysis of its analogue, tetramethoxyethene, does not proceed through the expected molozonide intermediate. cdnsciencepub.com Instead, evidence points towards a radical chain reaction mechanism, initiated by an electron transfer from the electron-rich olefin to ozone. cdnsciencepub.com This suggests a more complex and potentially controllable reaction pathway than initially perceived.

Furthermore, this compound has been shown to react with singlet oxygen, a highly reactive form of oxygen. Its reactivity towards singlet oxygen is comparable to that of other well-known singlet oxygen scavengers. cdnsciencepub.com This opens up possibilities for its use in studying and controlling oxidation processes.

The primary types of reactions that this compound undergoes include hydrolysis, oxidation, and substitution. In the presence of an acid or base catalyst and water, it hydrolyzes to form glyoxal (B1671930) and ethanol (B145695). Strong oxidizing agents can convert it to the corresponding carboxylic acids or aldehydes. Additionally, the ethoxy groups can be replaced by other functional groups through substitution reactions.

Table 1: Investigated Reactions of this compound

| Reaction Type | Reactant(s) | Key Products | Noteworthy Observations |

| [2+2] Cycloaddition | Ketene | Tetraethoxycyclobutanone | Proceeds at mild conditions (0-5°C). thieme-connect.de |

| Ozonolysis | Ozone | Dimethyl carbonate, Methyl trimethoxyacetate (from tetramethoxyethene) | Proceeds via a proposed radical chain mechanism. cdnsciencepub.com |

| Reaction with Singlet Oxygen | Singlet Oxygen | Dioxetane derivative | Reactivity is comparable to known singlet oxygen scavengers. cdnsciencepub.com |

| Hydrolysis | Water (with acid/base catalyst) | Glyoxal, Ethanol | A fundamental reactivity of acetals. |

| Oxidation | Strong oxidizing agents | Carboxylic acids or aldehydes | Dependent on the strength of the oxidizing agent. |

Development of Catalytic Systems Employing this compound as a Substrate or Ligand

The unique electronic properties of this compound also suggest its potential role in the development of novel catalytic systems, either as a substrate for catalytic transformations or as a ligand that modulates the activity of a metal center.

While the direct use of this compound as a ligand in a well-established catalytic system is not yet widely reported, its characteristics make it a candidate for such applications. A ligand's primary role in a catalyst complex is to solubilize the metal salt and to fine-tune the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. cmu.edu The electron-donating nature of the ethoxy groups in this compound could, in theory, be harnessed to stabilize a metal center and influence its redox potential. cmu.edu

The development of bidentate ligands, which can form a chelate complex with a metal, has been a significant area of research in catalysis. cmu.edu While this compound is not a classic bidentate ligand, the proximity of its four ethoxy groups could potentially allow for coordination with a metal center. The geometry and steric bulk of such a coordination would be unique and could lead to novel catalytic activities.

More established is the use of this compound as a substrate in catalyzed reactions. For instance, its synthesis from glyoxal and ethanol is an acid-catalyzed acetalization reaction. vulcanchem.com The efficiency of this process can be improved by employing continuous reaction systems and optimizing the catalyst and reaction conditions to minimize side products. vulcanchem.com

Future research could focus on designing catalytic systems where this compound or its derivatives act as ligands. The synthesis of chiral versions of this compound could lead to its use in asymmetric catalysis, a field that heavily relies on the design of chiral ligands to control the stereochemical outcome of reactions. mdpi.com

Table 2: Potential Roles of this compound in Catalysis

| Role | Potential Application | Rationale |

| Substrate | Synthesis of fine chemicals | Its reactivity can be controlled and directed by a suitable catalyst. |

| Ligand | Homogeneous catalysis | The electron-rich nature could stabilize and modulate the reactivity of metal catalysts. cmu.edu |

| Chiral Ligand | Asymmetric catalysis | Chiral derivatives could induce enantioselectivity in chemical reactions. mdpi.com |

Investigation into this compound as a Precursor for Advanced Functional Materials

A significant emerging application for this compound is as a precursor for advanced functional materials, particularly in the field of energy storage. Its properties make it a promising component in the formulation of electrolytes for next-generation batteries.

Recent studies have explored the use of glyoxal-based acetals, including this compound (often referred to as TEG in this context), as solvents in electrolytes for both lithium-ion and sodium-ion batteries. vulcanchem.comontosight.ai These acetal-based electrolytes have been shown to exhibit enhanced thermal stability and higher flash points compared to conventional carbonate-based electrolytes, which is a critical factor for battery safety. ontosight.ai

In sodium-ion batteries, an electrolyte containing this compound, mixed with propylene (B89431) carbonate, has demonstrated competitive capacity and prolonged cycle life compared to standard electrolytes. ontosight.ai Post-mortem analysis suggests that the presence of this compound contributes to the formation of a thicker and more protective electrode-electrolyte interphase, which helps to inhibit degradation processes at the electrodes. ontosight.ai The favorable properties of this compound have also been shown to be beneficial for the construction of highly stable sodium-ion capacitors. ontosight.ai

The investigation into this compound as a material precursor extends beyond liquid electrolytes. Its ability to participate in polymerization reactions could lead to its use in the creation of gel-polymer electrolytes, which offer the potential for even greater safety and stability in battery systems.

Table 3: this compound in Advanced Functional Materials

| Application Area | Material Type | Key Findings | Reference |

| Sodium-Ion Batteries | Electrolyte Solvent | Enhanced thermal stability, higher flash point, prolonged cycle life. ontosight.ai | ontosight.ai |

| Sodium-Ion Capacitors | Electrolyte Component | Contributes to high stability. ontosight.ai | ontosight.ai |

| Lithium-Sulfur Batteries | Electrolyte Co-solvent | Can reduce polysulfide solubility, improving cycling performance. |

Implementation of Green Chemistry Principles in this compound Synthesis and Utilization

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and utilization of this compound.

The synthesis of this compound itself can be viewed through the lens of green chemistry. The traditional synthesis involves the reaction of ethanol with 1,1,2,2-tetrachloroethane, which raises environmental concerns due to the use of a chlorinated hydrocarbon. A greener alternative is the acid-catalyzed acetalization of glyoxal with ethanol. vulcanchem.com This process can be further optimized for sustainability by using heterogeneous catalysts that can be easily recovered and reused, and by recycling any excess ethanol, which improves the atom economy of the reaction.

In terms of its utilization, the application of this compound in battery electrolytes aligns with green chemistry principles by contributing to the development of safer and more durable energy storage solutions. ontosight.ai By enhancing the thermal stability of batteries, it helps to mitigate the risks associated with thermal runaway. ontosight.ai

Furthermore, the use of this compound as a synthetic intermediate can be designed to be more environmentally benign. For example, its hydrolysis to generate glyoxal in situ can be a way to handle this reactive dialdehyde (B1249045) more safely. vulcanchem.com The development of catalytic reactions that utilize this compound as a substrate with high efficiency and selectivity also contributes to waste reduction, a key goal of green chemistry.

Future research will likely focus on developing even more sustainable synthetic routes to this compound, potentially utilizing bio-based feedstocks for the production of ethanol and glyoxal. Additionally, exploring its use as a biodegradable solvent or in the synthesis of recyclable polymers would further enhance its green chemistry profile.

Table 4: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application to this compound |

| Prevention of Waste | Developing high-yield synthetic methods and catalytic processes. |

| Atom Economy | Optimizing synthesis to maximize the incorporation of reactants into the final product. |

| Less Hazardous Chemical Syntheses | Moving away from chlorinated starting materials towards glyoxal-based routes. vulcanchem.com |

| Designing Safer Chemicals | Use in safer battery electrolytes with higher thermal stability. ontosight.ai |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce energy consumption. |

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for Tetraethoxyethene, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting tetrahaloethenes with ethanol under reflux conditions using catalysts like sodium ethoxide. Optimization involves adjusting molar ratios (e.g., ethanol:halide), temperature control (60–80°C), and inert atmospheres to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical, with yields validated by GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies ethoxy group signals (δ 60–70 ppm for C-O; δ 15–20 ppm for CH). NMR resolves ethoxy proton splitting patterns (quartet near δ 1.2 ppm).

- IR Spectroscopy : C-O-C asymmetric stretching (1050–1150 cm) confirms ether linkages.

- Mass Spectrometry : GC-MS detects molecular ion peaks (e.g., m/z 190 for CHO) and fragmentation patterns.

Data interpretation requires calibration with reference spectra and statistical validation of peak assignments .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate the reaction mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies for ethoxylation steps. Molecular dynamics (MD) simulations predict solvent effects (e.g., ethanol polarity) on reaction kinetics. Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling studies (e.g., tracing) to confirm mechanistic pathways .

Q. What statistical approaches are recommended for resolving contradictions in experimental data related to this compound’s physicochemical properties?

- Methodological Answer :

- Error Analysis : Quantify instrumental uncertainty (e.g., ±0.1°C for melting point measurements) using repeated trials.

- ANOVA : Compare batch-to-batch variability in synthesis yields (e.g., p < 0.05 significance threshold).

- Multivariate Regression : Identify confounding variables (e.g., humidity, catalyst purity) affecting solubility or stability data.

Contradictions often arise from unaccounted variables; systematic error logs and control experiments are essential .

Q. What ethical considerations are critical when designing studies involving this compound, particularly regarding data transparency and reproducibility?

- Methodological Answer :

- Data Deposition : Raw datasets (e.g., crystallography files, spectral data) must be archived in repositories like Zenodo or ChemRxiv, linked to publications for peer validation .

- Reproducibility Protocols : Detailed experimental logs (e.g., equipment calibration records, reagent lot numbers) mitigate bias.

- Ethical Review : For toxicological studies, adhere to institutional guidelines (e.g., OECD test protocols) and disclose potential hazards in supplementary materials .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.